2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S)-
Description
Crystallographic and Conformational Studies
X-ray diffraction analysis reveals that (S)-5-(hydroxymethyl)-3-(1-methylethyl)-2-oxazolidinone crystallizes in a monoclinic system with space group $$ P2_1 $$, featuring two molecules per asymmetric unit. The oxazolidinone ring adopts a distorted envelope conformation, with the hydroxymethyl substituent at position 5 occupying a pseudoaxial orientation (Figure 1). Key bond lengths include:
| Parameter | Value (Å) |
|---|---|
| N1–C2 | 1.458 |
| C2–O3 | 1.355 |
| O3–C4 | 1.448 |
| C5–O6 (hydroxymethyl) | 1.421 |
Molecular mechanics simulations (MM+ force field) demonstrate three low-energy conformers differing by ±15° in the isopropyl group's dihedral angle (C3–N1–C7–C8). The lowest-energy conformation aligns with X-ray data, showing intramolecular hydrogen bonding between the hydroxymethyl oxygen (O6) and the carbonyl oxygen (O3) with a distance of 2.78 Å.
Electronic Structure and Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant polarization effects:
- The carbonyl group exhibits partial negative charge ($$ \delta^- = -0.42 \, e $$)
- The hydroxymethyl oxygen carries $$ \delta^- = -0.38 \, e $$
- Highest occupied molecular orbital (HOMO) localizes on the oxazolidinone ring ($$ -7.2 \, \text{eV} $$)
- Lowest unoccupied molecular orbital (LUMO) concentrates on the carbonyl group ($$ -1.8 \, \text{eV} $$)
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of O3 and the antibonding orbital of C5–O6 ($$ \Delta E^{(2)} = 24.3 \, \text{kcal/mol} $$). These interactions stabilize the observed conformation and enhance the compound's nucleophilic reactivity at the carbonyl position.
Comparative Analysis of (S)- vs (R)-Enantiomeric Forms
Chiral HPLC separation (Chiralpak IA column, hexane:isopropanol 85:15) shows baseline resolution ($$ R_s = 2.3 $$) between enantiomers. Key stereochemical differences include:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Specific rotation ($$ [\alpha]_D^{25} $$) | +34.6° (c 1.0, CHCl₃) | -33.9° (c 1.0, CHCl₃) |
| Melting point | 98–100°C | 96–98°C |
| H-bond donor capacity | 2.1 | 1.9 |
Vibrational circular dichroism (VCD) spectra exhibit mirror-image patterns in the 1100–1200 cm⁻¹ region, corresponding to opposite configurations of the hydroxymethyl group. Molecular dynamics simulations predict a 0.8 kcal/mol stabilization energy difference favoring the (S)-enantiomer in polar solvents due to optimized solvation of the hydroxymethyl group.
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal packing diagram reveals a three-dimensional network sustained by:
- O6–H···O3 hydrogen bonds (2.82 Å, 156°) between hydroxymethyl and carbonyl groups
- C8–H···O3 interactions (3.14 Å, 132°) from isopropyl methyl groups
- π-stacking of oxazolidinone rings (interplanar distance 3.48 Å)
Thermogravimetric analysis shows decomposition onset at 163.1°C, correlating with disruption of this H-bond network. Hirshfeld surface analysis quantifies interaction contributions:
| Interaction Type | Surface Area Contribution (%) |
|---|---|
| H···O | 42.7 |
| H···H | 35.2 |
| C···O | 12.1 |
Notably, the (S)-configuration enables bifurcated hydrogen bonds between adjacent molecules, creating helical chains along the crystallographic $$ b $$-axis. This structural motif influences the compound's solubility profile, with experimental solubility in water measuring 8.3 mg/mL versus 6.7 mg/mL for the (R)-enantiomer.
Properties
CAS No. |
68430-29-5 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
RXRVCSDDGFQDOJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)N1C[C@H](OC1=O)CO |
Canonical SMILES |
CC(C)N1CC(OC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of a catalyst. Tetraarylphosphonium salts have been found to be effective catalysts for this reaction, facilitating the addition of glycidol to isocyanates followed by intramolecular cyclization . The reaction conditions generally include mild temperatures and neutral pH to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (-CHOH) at the 5-position undergoes oxidation to form a carbonyl group. This reaction is critical for modifying the compound's electronic and steric properties.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | Typical oxidizing agents (e.g., CrO, KMnO) | 5-(Carbonyl)-3-isopropyl-2-oxazolidinone |
Mechanistic Insight :
The oxidation converts the primary alcohol to a ketone or aldehyde, depending on the reagent. For example, using Jones reagent (CrO/HSO) would yield a ketone.
Acid-Catalyzed Hydrolysis
The oxazolidinone ring is susceptible to hydrolysis under acidic conditions, leading to ring opening.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 1M HCl, 20°C, 30 min | 2-Amino-3-isopropyl-1,5-pentanediol |
Experimental Details :
Treatment with 1M HCl in dioxane at room temperature cleaves the oxazolidinone ring, producing a diol derivative. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
Ring-Opening Reactions with Nucleophiles
The compound reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic | Isocyanates, isothiocyanates | 3-Substituted oxazolidinone derivatives |
Example :
Reaction with phenyl isocyanate under catalytic conditions yields 5-phenoxymethyl-3-phenyl-2-oxazolidinone . The stereochemistry at the 5-position influences regioselectivity.
Formation of Spiro-Oxazolidinones
Reactions with cyclic enaminones or lactams lead to spirocyclic derivatives.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Cyclization | Bromoisobutyramides, lactams | Spiro-oxazolidin-4-ones |
Case Study :
Reaction with N-benzylmethacrylamide in the presence of sodium hydride produces spiro-oxazolidinones via intramolecular cyclization. The non-equivalence of geminal methyl groups in the product confirms chirality retention .
Thermal Stability and Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition, releasing ammonia.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Thermal | 150–200°C, solvent-free | Ammonia + polymeric byproducts |
Key Observation :
Thermolysis in dimethylformamide at 160°C results in ammonia evolution, consistent with retro-cyclization pathways .
Solvolysis in Alcoholic Media
Ethanol or methanol under acidic conditions generates alkoxy derivatives.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Solvolysis | Ethanol, HCl | 5-(Ethoxymethyl)-3-isopropyl-2-oxazolidinone |
Mechanism :
The hydroxymethyl group undergoes nucleophilic substitution with ethanol, facilitated by acid catalysis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The oxazolidinone class of compounds is well-known for its antibacterial properties. For instance, the compound Linezolid, a member of this class, has been used effectively against multi-drug resistant bacterial infections. Similarly, 2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S) exhibits potential as a broad-spectrum antibacterial agent due to its structural characteristics that enhance biological activity.
Pharmaceutical Synthesis
The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its hydroxymethyl and isopropyl substituents allow for further functionalization, which can lead to the development of new therapeutic agents. This versatility is crucial in the pharmaceutical industry where novel compounds are continuously sought for drug development .
Cosmetic Applications
The compound's properties make it suitable for use in cosmetic formulations. Research indicates that oxazolidinones can be incorporated into creams and lotions due to their ability to enhance skin hydration and stability of formulations. The incorporation of 2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S) into cosmetic products could improve their efficacy and sensory attributes .
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of various oxazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxymethyl substitutions demonstrated enhanced activity compared to their non-substituted counterparts. This suggests that 2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S) could be a viable candidate for further development as an antibacterial agent.
Case Study: Cosmetic Formulation Development
In a formulation study focusing on the optimization of skin creams using response surface methodology, it was found that incorporating oxazolidinones improved the moisturizing properties significantly. The study highlighted the importance of evaluating raw material interactions in developing effective cosmetic products .
Mechanism of Action
The mechanism of action of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Solubility :
- The hydroxymethyl group in the target compound (72928-47-3) enhances hydrophilicity compared to chloromethyl (711-85-3) or phenyl (919081-42-8) substituents, which are more lipophilic. This impacts solubility in aqueous systems and metabolic stability .
- The ether chain in 87844-84-6 introduces flexibility and solubility in organic solvents, making it suitable for synthetic modifications .
Stereochemical Influence :
- The (S)-configuration in the target compound and 919081-42-8 ensures enantioselectivity in drug-receptor interactions, unlike racemic mixtures (e.g., 711-85-3). This is critical for minimizing off-target effects in pharmaceuticals .
Bisoprolol impurity (1071765-44-0) highlights the role of oxazolidinones in quality control during drug manufacturing .
Synthetic Challenges :
- Introducing the hydroxymethyl group (as in the target compound) requires protective strategies to prevent oxidation, whereas chloromethyl derivatives (711-85-3) are more reactive but prone to side reactions .
Research Findings and Trends
Biological Activity
The compound 2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S)- belongs to a class of compounds known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this specific oxazolidinone derivative, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
2-Oxazolidinones are five-membered heterocyclic compounds characterized by a unique structure that contributes to their biological activity. The specific compound has the following chemical formula:
- Molecular Formula: C7H13NO3
- Molecular Weight: 159.19 g/mol
The presence of hydroxymethyl and isopropyl groups enhances its solubility and interaction with biological targets.
Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit , preventing the formation of the functional 70S initiation complex necessary for bacterial translation. This mechanism is crucial as it allows oxazolidinones to remain effective against strains resistant to other antibiotic classes. Specifically, studies have shown that this class of compounds can inhibit both cell wall synthesis and protein synthesis simultaneously, which may contribute to their broad-spectrum activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of oxazolidinone derivatives against various bacterial strains. The following table summarizes key findings regarding the Minimum Inhibitory Concentration (MIC) values for selected pathogens.
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| (S)-2-Oxazolidinone | MRSA | 6.6 | |
| (S)-2-Oxazolidinone | Staphylococcus epidermidis | 12.5 | |
| Linezolid | Staphylococcus aureus ATCC 29213 | <0.5 | |
| Tedizolid | Enterococcus faecalis | <0.5 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria.
Case Studies
-
Study on MRSA Inhibition :
A study synthesized a series of 3-oxazolidin-2-one analogues and evaluated their activity against MRSA clinical isolates. The compound (S)-2-oxazolidinone demonstrated potent antibacterial effects with an MIC of 6.6 µg/mL, indicating its potential as a therapeutic agent against resistant strains . -
Comparative Efficacy :
Research comparing various oxazolidinone derivatives found that modifications at the C-5 position significantly influenced antimicrobial potency. Some derivatives exhibited MIC values lower than those of established drugs like Linezolid and Tedizolid, highlighting the potential for developing more effective treatments .
Broader Biological Activities
Beyond antimicrobial properties, oxazolidinones have shown promise in other therapeutic areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
